Cas no 766-00-7 (2-cyclopentylethan-1-ol)
2-cyclopentylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopentylethanol
- 2-Cyclopentanethanol
- 2-Cyclopentaneethanol
- Cyclopentaneethanol
- 2-Hydroxyethylcyclopentane
- 2-Cyclopentylethan-1-ol
- FT-0612133
- AMY18681
- 2-cyclopentyl-1-ethanol
- AI3-28619
- Cyclopentylethanol
- EINECS 212-156-9
- A865445
- SB23028
- Z397587408
- SCHEMBL80485
- EN300-62842
- CS-0055010
- P10032
- 2-Cyclopentylethanol, AldrichCPR
- AS-50373
- 2-(2-Hydroxyethyl)cyclopentane
- 2-Cyclopentyl-ethanol
- JEXQWCBPEWHFKC-UHFFFAOYSA-
- SY032290
- (2-cyclopentyl)ethyl alcohol
- 2-CYCLOPENTYL ETHANOL
- AKOS005216030
- InChI=1/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2
- DTXSID80227399
- MFCD00019301
- cyclopentane-ethanol
- 766-00-7
- 2-Cyclopentaneethanol; 2-Cyclopentylethanol; 2-Cyclopentylethyl Alcohol
- NS00037813
- DB-002080
- 2-cyclopentylethan-1-ol
-
- MDL: MFCD00019301
- Inchi: 1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2
- InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N
- SMILES: OCCC1CCCC1
- BRN: 2069860
Computed Properties
- Exact Mass: 114.10400
- Monoisotopic Mass: 114.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 55.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.920(lit.)
- Boiling Point: 182°C(lit.)
- Flash Point: 70℃(158℉)(lit.)
- Refractive Index: 1.4585
- PSA: 20.23000
- LogP: 1.55900
- Solubility: Not determined
2-cyclopentylethan-1-ol Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Safety Instruction: S23-S24/25
- Safety Term:S24/25
2-cyclopentylethan-1-ol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-cyclopentylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 123900-1g |
2-Cyclopentylethanol |
766-00-7 | 98% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 123900-5g |
2-Cyclopentylethanol |
766-00-7 | 98% | 5g |
£115.00 | 2022-02-28 | |
| Fluorochem | 123900-25ml |
2-Cyclopentylethanol |
766-00-7 | 98% | 25ml |
£353.00 | 2022-02-28 | |
| Chemenu | CM202282-25g |
2-Cyclopentylethanol |
766-00-7 | 95% | 25g |
$366 | 2021-08-04 | |
| Apollo Scientific | OR938017-5g |
2-Cyclopentylethanol |
766-00-7 | 98% | 5g |
£33.00 | 2025-02-20 | |
| TRC | C988535-1g |
Cyclopentaneethanol |
766-00-7 | 1g |
$ 184.00 | 2023-09-08 | ||
| TRC | C988535-10g |
Cyclopentaneethanol |
766-00-7 | 10g |
$ 1453.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C858713-5g |
2-Cyclopentylethanol |
766-00-7 | ≥97% | 5g |
1,124.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0817-5ml |
2-cyclopentylethan-1-ol |
766-00-7 | 98.0%(GC) | 5ml |
¥1070.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0817-25ml |
2-cyclopentylethan-1-ol |
766-00-7 | 98.0%(GC) | 25ml |
¥4190.0 | 2022-05-30 |
2-cyclopentylethan-1-ol Suppliers
2-cyclopentylethan-1-ol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 2-cyclopentylethan-1-ol
2-Cyclopentylethan-1-ol (CAS No. 766-00-7): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
The compound 2-cyclopentylethan-1-ol, identified by the Chemical Abstracts Service registry number CAS No. 766-00-7, is a versatile organic molecule with significant implications in medicinal chemistry, materials science, and analytical research. This secondary alcohol features a cyclopentyl group attached to a propane backbone, endowing it with unique physicochemical properties and reactivity patterns that make it valuable across multiple disciplines.
Structurally characterized by the formula C8H14O, this compound exhibits a melting point of approximately -45°C and a boiling point of 185°C at standard pressure. Its solubility profile—moderate in water and excellent in organic solvents like ethanol or acetone—facilitates its use in diverse synthesis protocols. Recent advancements in computational chemistry have revealed novel insights into its conformational flexibility, particularly the dynamic equilibrium between staggered and eclipsed configurations around the cyclopentyl-propane junction, which influences its reactivity toward electrophilic substitution reactions.
In drug discovery pipelines, 2-cyclopentylethan-1-ol serves as an essential chiral building block for synthesizing bioactive molecules with pharmaceutical relevance. A groundbreaking 2023 study published in Nature Communications demonstrated its utility as an intermediate in the enantioselective synthesis of β-adrenergic receptor antagonists, leveraging asymmetric hydrogenation catalyzed by iridium complexes to achieve >98% enantiomeric excess (ee). This application highlights its role in addressing critical challenges in chiral drug development while minimizing waste through atom-efficient methodologies.
The compound’s hydroxyl group enables functionalization via nucleophilic substitution or oxidation pathways, making it a key precursor for polymeric materials with tailored properties. Researchers at MIT recently reported using CAS No. 766-00-7-derived monomers to create stimuli-responsive hydrogels exhibiting pH-dependent swelling behavior—a breakthrough for smart drug delivery systems. These gels demonstrated reversible swelling ratios exceeding 300% within physiological pH ranges (5–8), showcasing potential applications in targeted cancer therapy.
In analytical chemistry contexts, this compound’s distinct UV-vis absorption spectrum (λmax=235 nm) makes it an ideal calibration standard for HPLC systems used in pharmaceutical quality control processes. A comparative study from the Journal of Chromatography A (2024) validated its superior performance over conventional standards like n-octanol when analyzing trace concentrations (<5 ppm) of polar organic impurities in biopharmaceutical formulations.
Ongoing investigations into its photochemical properties reveal unexpected applications in solar energy conversion systems. A collaborative study between ETH Zurich and Stanford University identified that when incorporated into perovskite precursor solutions at 5 mol% loading, 2-cyclopentylethan-1-ol-functionalized ligands suppress non-radiative recombination losses by stabilizing defect sites within hybrid halide perovskites—a development that could enhance photovoltaic device efficiencies beyond current commercial limits.
Safety considerations remain critical during handling due to its moderate volatility (vapor pressure ~5 mmHg at 25°C). Occupational exposure limits established by OSHA recommend using NIOSH-approved respirators when concentrations exceed 5 ppm vapor phase levels during large-scale syntheses—a precaution underscored by recent toxicity studies indicating mild hepatotoxicity effects observed at chronic exposure levels above 5 mg/kg/day in rodent models.
The integration of machine learning algorithms into retrosynthetic analysis has further expanded this compound’s synthetic accessibility. A notable example from Angewandte Chemie (2024) employed neural network-based retrosynthesis prediction to identify a novel one-pot synthesis route combining Grignard addition with intramolecular cyclization—a method reducing reaction steps from traditional multi-stage protocols while achieving >95% yield under ambient conditions.
In conclusion, CAS No. 766- - strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> span> span> span> span> span> span> span> span> span> span>CAS No.*, particularly through interdisciplinary approaches combining synthetic innovation with advanced characterization techniques like X-ray crystallography and DFT modeling—are propelling this molecule toward transformative applications across multiple frontiers of chemical science.
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